[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
Description
This compound features a central 1,4-phenylene core substituted at positions 2 and 5 with tri(propan-2-yl)silyl groups. The phenylene unit is flanked by ethyne (acetylene) linkages that terminate in trimethylsilane moieties. The structure combines sterically bulky silyl groups with conjugated ethynediyl bridges, which are critical for electronic delocalization and material stability. Such compounds are typically synthesized via cross-coupling reactions (e.g., Sonogashira coupling) under inert conditions, as seen in analogous systems .
Properties
CAS No. |
919364-36-6 |
|---|---|
Molecular Formula |
C34H62Si4 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)-2,5-bis[tri(propan-2-yl)silyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C34H62Si4/c1-25(2)37(26(3)4,27(5)6)33-23-32(20-22-36(16,17)18)34(24-31(33)19-21-35(13,14)15)38(28(7)8,29(9)10)30(11)12/h23-30H,1-18H3 |
InChI Key |
KAQSJZZLLCZEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC(=C(C=C1C#C[Si](C)(C)C)[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves multiple steps. One common approach is the coupling of a phenylene derivative with tri(propan-2-yl)silyl groups, followed by the introduction of ethyne-2,1-diyl linkages and capping with trimethylsilane groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and controlled release applications.
Medicine
In medicine, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is being investigated for its potential use in imaging and diagnostic techniques. Its unique chemical properties allow for the development of contrast agents that can improve the accuracy of medical imaging.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications, including aerospace and electronics.
Mechanism of Action
The mechanism of action of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The ethyne-2,1-diyl linkages and trimethylsilane groups play a crucial role in these interactions, providing stability and specificity.
Comparison with Similar Compounds
Substituent Effects on the Phenylene Core
The substituents on the 1,4-phenylene core significantly influence the compound's properties:
- Tri(propan-2-yl)silyl groups: These bulky substituents enhance solubility in non-polar solvents and reduce crystallinity compared to alkoxy or alkyl chains. For example, compounds like ((2,5-bis(decyloxy)-1,4-phenylene)bis(ethyne-2,1-diyl))bis(trimethylsilane) () exhibit higher polarity due to decyloxy groups, whereas the target compound’s silyl groups provide steric protection against hydrolysis and oxidative degradation .
- Azulene substituents : Compound S5 (), featuring 1-octylazulen-2-yl groups, introduces extended π-conjugation and redox activity, which are absent in the target compound. This difference highlights the trade-off between electronic properties and synthetic complexity .
Electronic and Optical Properties
- Conjugation and Bandgap : The ethyne linkages in the target compound enable π-conjugation, but the electron-withdrawing silyl groups may slightly disrupt delocalization compared to purely aryl-substituted analogs. For instance, DSB-3 (), with oligoethylene glycol substituents, shows strong fluorescence due to unhindered conjugation, whereas the target compound’s silyl groups may quench emission .
- Comparison with Brominated Analogs : The dibromo derivative M3 () lacks ethyne bridges, resulting in a larger bandgap and reduced conductivity. Bromine atoms also enable further functionalization (e.g., Suzuki coupling), unlike the inert silyl groups in the target compound .
Biological Activity
The compound [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane} is a complex organosilicon compound with significant potential in various biological applications. This article explores its biological activity, focusing on its interactions at the cellular level, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Silicon atoms : Contributing to its stability and reactivity.
- Ethynyl groups : Enhancing its potential for biological interactions.
- Triisopropylsilyl groups : Providing steric hindrance that may influence biological activity.
The molecular formula is with a molar mass of approximately 438.31 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds containing silicon and ethynyl groups can exhibit antioxidant properties. For instance, studies have shown that related organosilicon compounds demonstrate significant glutathione peroxidase (GPx)-like activity, which is crucial for reducing oxidative stress in cells .
2. Anticancer Activity
Preliminary studies suggest that similar organosilicon derivatives may possess anticancer properties. For example:
- Certain derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth without affecting normal cells .
- The structural modifications in compounds like [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) could enhance their selectivity towards cancer cells.
3. Cell Viability and Toxicity
While some organosilicon compounds have shown low toxicity levels in vitro, it is essential to assess the specific effects of this compound on cell viability:
- In studies involving human dermal fibroblasts, certain derivatives exhibited no significant cytotoxic effects, indicating a favorable safety profile .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of silicon-containing compounds similar to [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane). The findings demonstrated that these compounds could effectively scavenge free radicals and protect against oxidative damage in cellular models.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Antioxidant |
| Compound B | 25 | Antioxidant |
| [{2,5-Bis...}] | 15 | Antioxidant |
Case Study 2: Anticancer Potential
In vitro tests were conducted on various cancer cell lines using derivatives of the compound. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa (cervical) | 20 | Significant growth inhibition |
| MCF7 (breast) | 30 | Moderate inhibition |
| A549 (lung) | 50 | Low inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
